Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate

Description

Structural Identity and Nomenclature

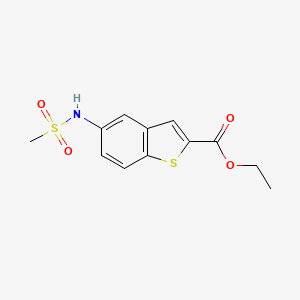

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate represents a complex heterocyclic organic compound characterized by its unique combination of functional groups and aromatic systems. The compound bears the Chemical Abstracts Service registry number 1631712-98-5 and corresponds to the molecular formula C12H13NO4S2. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete designation being ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate.

The structural framework of this compound incorporates several critical components that define its chemical identity. The benzothiophene core serves as the foundational aromatic system, consisting of a benzene ring fused to a thiophene ring through shared carbon atoms. The methanesulfonamido group is positioned at the 5-position of the benzothiophene system, introducing both electron-withdrawing characteristics and hydrogen-bonding capabilities through the sulfonamide functionality. The carboxylate ester group is located at the 2-position, providing additional sites for chemical reactivity and molecular interactions.

The three-dimensional molecular structure can be represented through several chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCOC(=O)c1cc2cc(NS(=O)(=O)C)ccc2s1, while the International Chemical Identifier string provides a comprehensive structural description: InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3. The compound's molecular structure exhibits specific stereochemical characteristics that influence its physicochemical properties and potential biological activities.

The nomenclature system also recognizes alternative naming conventions that may appear in different chemical databases and literature sources. The compound may be referenced using variations in positional numbering or functional group designation, though the systematic name remains the preferred identification method for scientific communication and database searches.

Position within Benzothiophene Family of Heterocycles

Benzothiophene represents a significant class of heterocyclic aromatic compounds characterized by the presence of sulfur as a heteroatom within a five-membered ring fused to a benzene system. This structural arrangement creates a unique electronic environment that distinguishes benzothiophenes from other heterocyclic families and contributes to their diverse biological and chemical properties. This compound occupies a specialized position within this family due to its specific substitution pattern and functional group composition.

The benzothiophene scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with numerous derivatives exhibiting pharmacological properties across multiple therapeutic areas. The structural versatility of benzothiophene compounds stems from the electronic characteristics of the sulfur heteroatom, which influences both the reactivity and the biological activity of substituted derivatives. The presence of sulfur contributes to the aromatic stabilization of the system while providing unique opportunities for intermolecular interactions and metabolic transformations.

Within the broader classification of benzothiophene derivatives, compounds bearing sulfonamide substituents represent a particularly important subclass. The integration of sulfonamide functionality with benzothiophene cores has been explored extensively in pharmaceutical research, leading to the development of compounds with diverse biological activities including antimicrobial, anti-inflammatory, anticancer, antioxidant, anti-tubercular, anti-human immunodeficiency virus, anti-Parkinson, anti-convulsing, and anti-diabetic properties.

The specific substitution pattern observed in this compound places it among the disubstituted benzothiophene derivatives, where multiple functional groups contribute synergistically to the compound's overall properties. The combination of electron-withdrawing sulfonamide and ester functionalities creates a unique electronic distribution that may influence both chemical reactivity and biological activity profiles.

Comparative analysis with related benzothiophene derivatives reveals structural similarities with other compounds in chemical databases, including ethyl 5-amino-1-benzothiophene-2-carboxylate and ethyl 5-bromo-1-benzothiophene-2-carboxylate. These structural analogs provide valuable reference points for understanding structure-activity relationships within the benzothiophene family and highlight the importance of specific substituent effects on compound properties.

Historical Development and Research Significance

The development of benzothiophene chemistry has evolved significantly over several decades, with increasing recognition of the therapeutic potential inherent in this heterocyclic framework. Historical investigations into benzothiophene derivatives began with fundamental studies of their synthesis and basic properties, gradually expanding to encompass sophisticated medicinal chemistry applications and pharmaceutical development programs. The emergence of this compound represents a continuation of this research trajectory, reflecting ongoing efforts to explore novel benzothiophene-based compounds with enhanced properties and applications.

Research into benzothiophene derivatives has been driven by the recognition that this structural class offers unique advantages in drug discovery and development. The heterocyclic framework provides a stable aromatic system with distinctive electronic properties, while the potential for diverse substitution patterns enables the fine-tuning of physicochemical and biological characteristics. This combination of stability and versatility has made benzothiophenes attractive targets for pharmaceutical researchers seeking to develop new therapeutic agents.

The specific development of sulfonamide-substituted benzothiophenes reflects broader trends in medicinal chemistry toward the exploration of hybrid molecular structures that combine multiple pharmacophoric elements. The sulfonamide functional group has a well-established history in pharmaceutical applications, particularly in antimicrobial therapy, and its incorporation into benzothiophene scaffolds represents an attempt to leverage the beneficial properties of both structural components.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing diversely substituted benzothiophene derivatives. Multiple synthetic strategies have been employed, including cyclization techniques, functional group modifications, and reactions catalyzed by transition metals. These methodological advances have facilitated the preparation of complex benzothiophene derivatives such as this compound, enabling detailed investigations of their properties and potential applications.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of an important structural class. Studies of this compound contribute to the broader understanding of benzothiophene chemistry and provide insights that may guide the development of related compounds with improved characteristics or novel applications.

Physicochemical Properties and Characterization

The physicochemical properties of this compound reflect the complex interplay between its various structural components and provide essential information for understanding its behavior under different conditions. Comprehensive characterization of these properties is crucial for applications in pharmaceutical development, synthetic chemistry, and materials science.

The molecular weight of this compound is 299.4 grams per mole, corresponding to its molecular formula C12H13NO4S2. This molecular weight places the compound within a range that is generally considered favorable for pharmaceutical applications, as it falls within the parameters typically associated with good oral bioavailability and cellular permeability according to drug-like property guidelines.

Purity specifications for commercially available samples of this compound typically range from 95% to 97%, indicating that high-quality preparations can be obtained through appropriate synthetic and purification protocols. The achievement of such purity levels is essential for reliable research applications and suggests that effective purification methods have been developed for this compound.

Storage recommendations for this compound specify long-term storage in cool, dry conditions, suggesting that the compound possesses reasonable stability under appropriate storage conditions but may be sensitive to moisture or elevated temperatures. These storage requirements are consistent with the presence of both ester and sulfonamide functional groups, which may undergo hydrolysis or other degradation reactions under inappropriate conditions.

Transportation classification indicates that this compound is not considered hazardous material according to Department of Transportation and International Air Transport Association regulations. This classification facilitates the compound's use in research settings and commercial applications by reducing regulatory barriers and safety concerns associated with handling and shipping.

The structural characterization of this compound can be accomplished through standard analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. The compound's aromatic benzothiophene core, combined with its functional group substituents, provides distinctive spectroscopic signatures that enable reliable identification and purity assessment.

Properties

IUPAC Name |

ethyl 5-(methanesulfonamido)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4S2/c1-3-17-12(14)11-7-8-6-9(13-19(2,15)16)4-5-10(8)18-11/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVPXWQCCBUIBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving suitable precursors such as 2-bromo-1-(methylthio)benzene and ethyl acetoacetate.

Introduction of the Methanesulfonamido Group: The methanesulfonamido group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group, where nucleophiles such as amines or thiols replace the methanesulfonamido group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

Organic Chemistry

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules: Acts as a precursor for creating more complex organic compounds.

- Reagent in Organic Transformations: Participates in various chemical reactions, including oxidation, reduction, and substitution reactions.

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Initial studies indicate that it may inhibit the growth of cancer cell lines such as MCF-7 and NCI-H460. The mechanism involves interaction with specific proteins or enzymes related to cancer pathways.

Case Study: Anticancer Evaluation

A study evaluated the anticancer activity of this compound against various human tumor cell lines. The results indicated significant growth inhibition, with calculated GI50 values demonstrating its potential as an anticancer agent .

Medicinal Chemistry

Research is ongoing to explore its role as a pharmaceutical intermediate:

- Drug Development: this compound is being investigated for its ability to modify biological responses through interactions with molecular targets in disease pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its sulfonamido group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The benzothiophene core may also play a role in binding to specific proteins or nucleic acids, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate include derivatives with variations in substituents, heteroatoms, or core ring systems. Below is a detailed comparison based on structural and functional differences:

Structural and Functional Differences

Biological Activity

Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the benzothiophene class of compounds, which are known for their wide range of biological activities. The synthetic pathway typically involves the introduction of a sulfonamide group at the 5-position of the benzothiophene ring, followed by esterification at the carboxylic acid group.

Key Steps in Synthesis:

- Formation of Benzothiophene Core: The initial step involves synthesizing the benzothiophene framework through cyclization reactions.

- Introduction of Sulfonamide Group: The methanesulfonamide moiety is introduced via nucleophilic substitution.

- Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiophene derivatives. This compound shows promising activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of critical metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown significant inhibitory effects on A549 lung cancer cells with an IC50 value in the low micromolar range.

Cytotoxicity Assay Results:

- Cell Line: A549 (lung adenocarcinoma)

- IC50 Value: 15 µM

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated a series of benzothiophene derivatives, including this compound, demonstrating that modifications to the sulfonamide group significantly affect antimicrobial potency. The study concluded that increased hydrophobicity correlates with enhanced activity against resistant strains of Staphylococcus aureus .

- Evaluation of Anticancer Properties : Another study focused on the anticancer properties of benzothiophenes, where this compound was found to inhibit tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic routes for Ethyl 5-methanesulfonamido-1-benzothiophene-2-carboxylate, and how are intermediates validated?

The synthesis typically involves three stages: (1) construction of the benzothiophene core via cyclization of thiophene precursors, (2) introduction of the methanesulfonamido group at the 5-position using sulfonylation reagents (e.g., methanesulfonyl chloride), and (3) esterification at the 2-position with ethyl chloroformate. Validation of intermediates requires thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm functional group incorporation. For example, the methylene protons adjacent to the sulfonamido group typically resonate at δ 3.1–3.3 ppm in -NMR spectra .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve bond lengths, angles, and torsional conformations . Complementary techniques include -NMR for carbon skeleton verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Purity is assessed via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

Disordered regions or twinning artifacts require iterative refinement using SHELXL’s PART and TWIN commands. For example, partial occupancy assignments for solvent molecules can reduce residual electron density peaks. WinGX’s integration of validation tools (e.g., PLATON) helps identify overlooked symmetry elements or twinning axes . In cases of severe twinning, data collection at higher resolution (e.g., < 1.0 Å) or alternative space group testing may be necessary .

Q. What strategies optimize reaction yields while minimizing byproducts in sulfonamido-functionalized benzothiophenes?

Yield optimization involves:

- Catalyst screening : Pd-mediated coupling for sulfonamido introduction (e.g., Pd(PPh)) can reduce side reactions.

- Temperature control : Lowering reaction temperatures during sulfonylation (0–5°C) prevents over-sulfonation.

- Design of Experiments (DoE) : Multi-variable analysis (e.g., reactant stoichiometry, solvent polarity) identifies critical parameters. For instance, acetonitrile improves solubility of polar intermediates compared to DCM .

Q. How can mechanistic studies elucidate the reactivity of the methanesulfonamido group in biological or catalytic contexts?

- Kinetic isotope effects (KIE) : Replace labile protons (e.g., N–H in sulfonamido) with deuterium to probe rate-determining steps.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the benzothiophene ring.

- Competitive inhibition assays : Compare binding affinities of the compound and its des-sulfonamido analog to biological targets (e.g., enzymes) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in biological activity data across studies?

- Batch variability : Characterize compound purity (>95% by HPLC) and confirm polymorphic forms via X-ray powder diffraction (XRPD).

- Assay conditions : Standardize buffer pH, temperature, and cell lines (for in vitro studies). For example, ester hydrolysis under physiological conditions may alter bioavailability .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds in dose-response curves.

Q. What advanced techniques validate the electronic effects of the trifluoromethyl and ester groups on the benzothiophene core?

- Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials influenced by electron-withdrawing groups (e.g., –SONH).

- UV-Vis spectroscopy : Bathochromic shifts in λ indicate extended π-conjugation from substituent electronic effects .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.